molecular formula C19H23ClN2O B5679387 1-(3-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine

1-(3-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine

Cat. No. B5679387
M. Wt: 330.8 g/mol
InChI Key: VXWMIYKFRGEGHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine and related compounds often involves complex chemical reactions. For instance, the synthesis and biological evaluation of related piperazine derivatives have been explored in studies focusing on enhancing the allosteric activity of certain receptors, indicating the importance of substituents on the piperazine ring in determining biological activity (Romagnoli et al., 2008). Another study on the synthesis of triazole derivatives, starting from ester ethoxycarbonylhydrazones and primary amines, showcases the versatility and reactivity of piperazine-containing compounds (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like 1-(3-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine is crucial for their chemical behavior and potential applications. Spectroscopic techniques, such as NMR and X-ray crystallography, are often employed to elucidate these structures. For example, the structural characterization of chlorodiorganotin(IV) complexes with related piperazine derivatives revealed distorted trigonal bipyramidal geometries around the central Sn atom, highlighting the impact of molecular structure on compound properties (Zia-ur-Rehman et al., 2008).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, contributing to their diverse applications. The reactivity can be influenced by substituents on the piperazine ring and the presence of functional groups. Studies on the synthesis of piperazine derivatives have shown the formation of novel compounds through reactions such as alkylation, acylation, and cyclization, demonstrating the chemical versatility of these molecules (Wang Xiao-shan, 2011).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-2-23-19-9-4-3-8-18(19)22-12-10-21(11-13-22)15-16-6-5-7-17(20)14-16/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWMIYKFRGEGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

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